J30-8 is a small molecule compound recognized primarily for its role as a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). This compound has garnered attention in the field of pharmacology due to its specificity and potency, particularly in inhibiting the JNK3 subtype, which is implicated in various neurodegenerative diseases and cellular stress responses. The compound is classified under the category of kinase inhibitors, specifically targeting the JNK signaling pathway.
J30-8 is commercially available from several suppliers, including Sigma-Aldrich and MedChem Express, where it is often listed with a CAS number of 2366255-71-0. It is synthesized for research purposes and is used in various biochemical assays to study its effects on cellular pathways.
The synthesis of J30-8 involves multi-step organic synthesis techniques that typically include the use of specific reagents and conditions to achieve the desired molecular structure. While exact synthetic routes are proprietary, general methods may include:
The synthesis may utilize standard laboratory equipment such as round-bottom flasks, reflux setups, and purification columns. The process requires careful monitoring of reaction conditions like temperature and pH to ensure optimal yields.
J30-8 has a well-defined molecular structure that can be represented by its chemical formula. The structural formula highlights key functional groups that contribute to its biological activity.
J30-8 primarily participates in biochemical reactions where it inhibits the activity of JNK3. The inhibition mechanism involves binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation events critical for downstream signaling pathways.
The compound exhibits an IC50 value of approximately 40 nM against human JNK3, indicating high potency. In contrast, it shows significantly lower affinity for other JNK isoforms (IC50 > 100 µM), underscoring its selectivity.
The mechanism by which J30-8 exerts its inhibitory effects involves competitive inhibition at the ATP-binding site of JNK3. This prevents ATP from binding and subsequently halts phosphorylation processes that are crucial for cell signaling related to stress responses and apoptosis.
Research indicates that inhibition of JNK3 by J30-8 can lead to reduced neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications in neuroprotective strategies.
J30-8 is utilized primarily in scientific research focused on:
The discovery of J30-8 (chemical name: (Z)-5-((2-chlorobenzylidene)amino)-2-mercapto-1,3-thiazol-4(5H)-one; CAS: 2366255-71-0) originated from computational strategies targeting the unique structural features of c-Jun N-terminal kinase 3 (JNK3). This kinase isoform possesses a distinctive ATP-binding cleft characterized by hydrophobic residues and a hinge region critical for selective inhibitor design. Virtual screening leveraged crystallographic data (PDB: 4W4W) to identify compounds capable of exploiting subtle differences between JNK isoforms. Key residues governing selectivity include:
Table 1: Key Structural Differences in JNK Isoform ATP-Binding Sites
Residue Position | JNK1 | JNK2 | JNK3 | Functional Role |
---|---|---|---|---|
144 | Val | Val | Leu | Hydrophobic pocket volume |
149 | Met | Met | Met | H-bond acceptor for core scaffold |
70 | Val | Val | Ile | Steric occlusion |
Molecular docking simulations prioritized J30-8 due to its predicted stabilization of the JNK3-specific hydrophobic pocket (termed "hydrophobic region I" or HR I) while exhibiting steric clashes with JNK1/2. This computational prediction was experimentally validated, with J30-8 demonstrating an IC₅₀ of 40 nM against JNK3 and >2500-fold selectivity over JNK1α1 and JNK2α2 isoforms [1] [3].
The identification of J30-8 employed a tiered screening cascade integrating computational and experimental techniques:
Table 2: Screening Cascade and Key Metrics for J30-8 Identification
Screening Stage | Method | Key Metrics for J30-8 | Outcome |
---|---|---|---|
Virtual Screening | Glide XP Docking | Score: −9.2 kcal/mol | Top 0.1% of library |
Biochemical Assay | JNK3 Kinase Inhibition | IC₅₀ = 40 ± 3 nM | >2500-fold selectivity vs JNK1/2 |
Kinome Profiling | KINOMEscan (398 kinases) | 99% selectivity at 1 µM | Off-target: DDR1 (IC₅₀ = 2.1 µM) |
Cellular Efficacy | Aβ25-35-induced SH-SY5Y death | 78% protection at 1 µM | EC₅₀ = 320 nM |
This multistage approach efficiently bridged computational predictions with experimental validation, minimizing false positives prevalent in single-method screening [2] [9].
The 3-substituted indolin-2-one scaffold of J30-8 (molecular formula: C₁₇H₉ClFN₃O₂S; MW: 373.79 g/mol) enables optimal engagement with the JNK3 ATP-binding cleft through three critical interactions:
Structure-activity relationship (SAR) studies revealed stringent requirements for potency:
Table 3: SAR Analysis of Indolin-2-One Modifications in JNK3 Inhibition
Position Modified | Modification | JNK3 IC₅₀ | Selectivity (JNK3/JNK1) | Key Structural Effect |
---|---|---|---|---|
None (J30-8) | - | 40 nM | >2500-fold | Optimal HR I occupancy |
C5 (Indolinone) | -NHCH₂CH₂OH | 780 nM | >500-fold | Disrupted hydrophobic packing in HR I |
C3 Linker | Replacement of S with O | >10,000 nM | Not determined | Loss of critical H-bond to Asn152 |
Benzylidene ortho-Cl | Replacement with -H | 520 nM | ~200-fold | Weakened halogen bonding with Leu144 |
X-ray crystallography (resolution: 2.1 Å) confirmed that J30-8 stabilizes JNK3 in a "DFG-in" active conformation, with the indolin-2-one core occupying the adenine niche and the chlorophenyl group inducing a 1.2 Å shift in the αC-helix. This precise molecular recognition underlies both its potency and unprecedented isoform selectivity [2] [3] [7].
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 4444-26-2
CAS No.: 543-81-7
CAS No.: 39731-48-1